N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea
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Overview
Description
N-Cyclohexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is a compound that belongs to the class of urea derivatives It features a cyclohexyl group attached to a urea moiety, which is further connected to a pyridinyl-pyrimidinyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate, which is then oxidized to form pyridine N-oxides. These oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate another intermediate, which is finally reacted with sodium and ammonium chloride in ethanol solution to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
N-Cyclohexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridinyl structure and are known for their biological activity.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridinyl moiety and have been studied for their medicinal properties
Uniqueness
N-Cyclohexyl-N’-[2-(pyridin-4-yl)pyrimidin-4-yl]urea is unique due to its specific combination of a cyclohexyl group with a pyridinyl-pyrimidinyl structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61310-14-3 |
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Molecular Formula |
C16H19N5O |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C16H19N5O/c22-16(19-13-4-2-1-3-5-13)21-14-8-11-18-15(20-14)12-6-9-17-10-7-12/h6-11,13H,1-5H2,(H2,18,19,20,21,22) |
InChI Key |
VFXLWXZCARSXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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